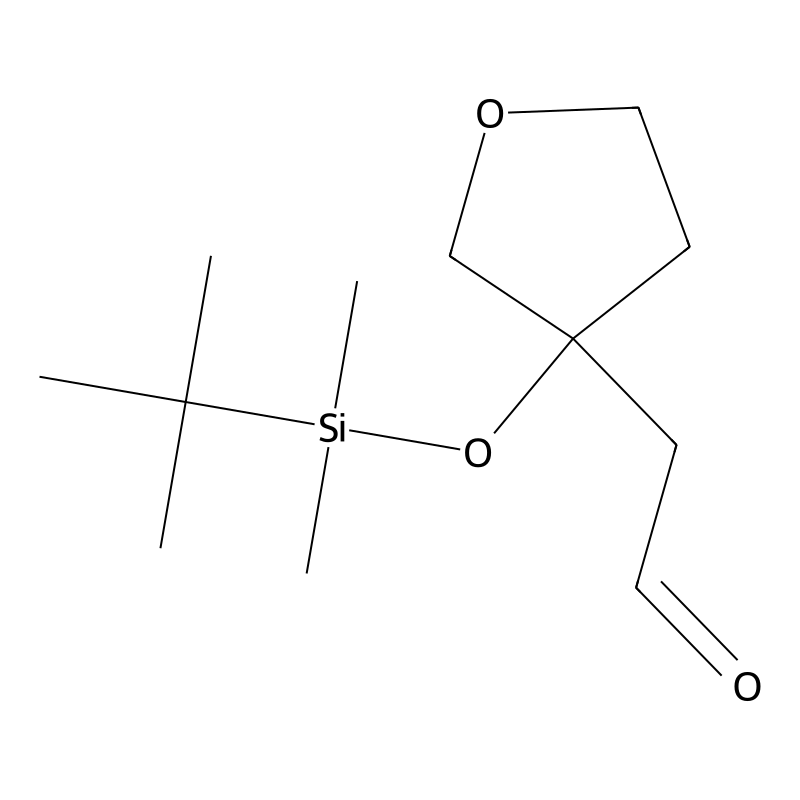

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde is an organic compound characterized by its unique structure, which features a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl ether group and an aldehyde functional group. This compound has a molecular formula of and a molecular weight of 300.52 g/mol. It appears as a white crystalline solid with a melting point of 82-84°C and is soluble in water, ethanol, and most organic solvents.

The compound serves as a highly reactive intermediate in organic synthesis, particularly useful in the preparation of various organic molecules. Its ability to protect and transfer aldehyde functionality makes it significant in synthetic organic chemistry.

- Oxidation: The aldehyde can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

- Condensation Reactions: The aldehyde can participate in condensation reactions with amines or alcohols, forming imines or acetals respectively.

- Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives .

The synthesis of 2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde typically involves the following steps:

- Formation of Tetrahydrofuran Derivative: Tetrahydrofuran-3-ol is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.

- Aldehyde Introduction: The resulting silyl ether undergoes further reactions to introduce the acetaldehyde functionality.

- Isolation and Purification: The product is isolated through evaporation and recrystallization processes .

This method highlights the utility of tert-butyldimethylsilyl groups as protecting groups in organic synthesis, allowing for selective transformations without interference from other functional groups .

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde finds applications in several areas:

- Organic Synthesis: Used as a reagent for constructing complex organic molecules.

- Pharmaceutical Development: Acts as a protecting group for aldehydes during multi-step syntheses.

- Materials Science: Employed in the development of novel materials due to its reactive nature .

Several compounds exhibit structural similarities or functional characteristics comparable to 2-(3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde. These include:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| 2-(tert-butyldimethylsilyloxy)-tetrahydrofuran | Tetrahydrofuran with silyloxy group | No aldehyde functionality |

| Acetaldehyde | Simple aldehyde | Lacks protective silyl group |

| 4-tert-butyldimethylsilyloxybutanal | Butanal derivative with silyloxy group | Longer carbon chain than the target compound |

The uniqueness of 2-(3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde lies in its combination of both silyloxy protection and aldehyde functionality, making it particularly versatile for synthetic applications .